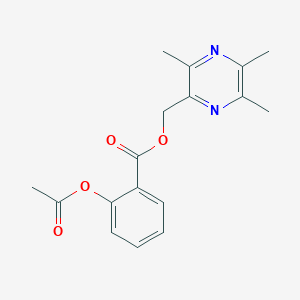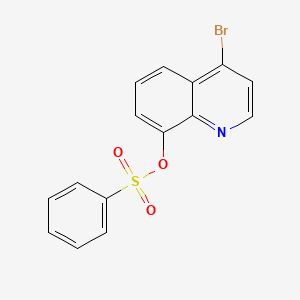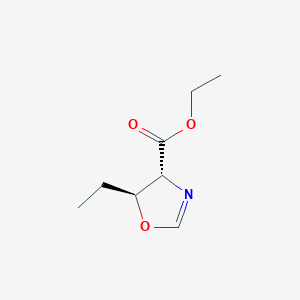
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a complex organic compound with the molecular formula C6H8ClN5O3 This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and nitro groups, as well as a methylaminoethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol typically involves multi-step organic reactions One common method includes the nitration of a pyrazine derivative followed by chlorination and subsequent amination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-chloro-3-nitropyridine
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Bromo-5-chloro-3-nitropyridine
Uniqueness
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is unique due to its specific substitution pattern on the pyrazine ring and the presence of a methylaminoethanol side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C7H10ClN5O3 |
|---|---|
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C7H10ClN5O3/c1-12(2-3-14)6-4(8)10-7(13(15)16)5(9)11-6/h14H,2-3H2,1H3,(H2,9,11) |
Clave InChI |
NFZVFTHQLHODPI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
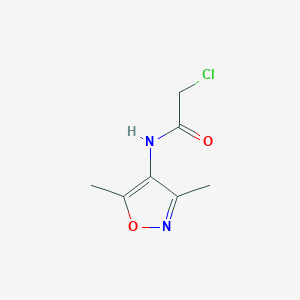
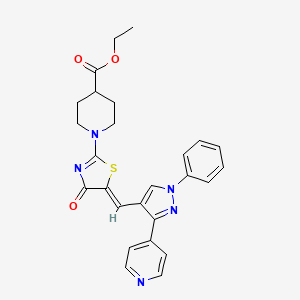
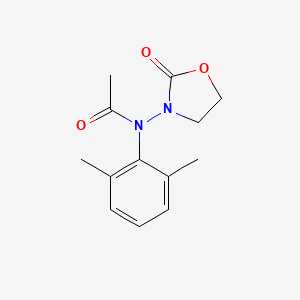
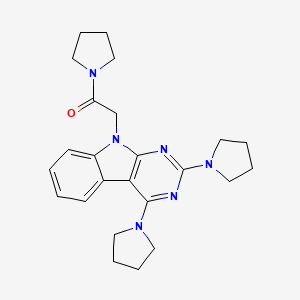
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
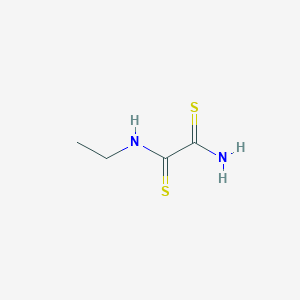
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

